molecular formula C10H16O4 B1633827 cis-1,4-Diacetoxycyclohexane CAS No. 42742-00-7

cis-1,4-Diacetoxycyclohexane

Cat. No.: B1633827
CAS No.: 42742-00-7
M. Wt: 200.23 g/mol
InChI Key: SRBNSUPEEJZGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,4-Diacetoxycyclohexane is a cyclohexane derivative with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . As a diacetoxy-functionalized cyclic compound, it serves as a valuable protected intermediate and synthetic building block in organic chemistry and materials science research. Researchers utilize this compound in the development of novel polymers, as a precursor in the synthesis of more complex molecules, and in catalytic studies. The cis configuration of the acetoxy groups at the 1 and 4 positions of the cyclohexane ring defines its stereochemistry and influences its reactivity and physical properties, such as a calculated density of 1.092 g/cm³ . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42742-00-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(4-acetyloxycyclohexyl) acetate

InChI

InChI=1S/C10H16O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h9-10H,3-6H2,1-2H3

InChI Key

SRBNSUPEEJZGCH-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC(CC1)OC(=O)C

Canonical SMILES

CC(=O)OC1CCC(CC1)OC(=O)C

Other CAS No.

6289-83-4
42742-00-7

Origin of Product

United States

Advanced Synthetic Methodologies for Cis 1,4 Diacetoxycyclohexane

Stereoselective Synthesis of cis-1,4-Diacetoxycyclohexane from Precursors

The primary challenge in synthesizing this compound lies in controlling the stereochemistry to favor the cis configuration over the more stable trans isomer. The trans isomer can adopt a chair conformation where both large acetate (B1210297) groups are in equatorial positions, minimizing steric strain. In contrast, the cis isomer must have one acetate group in an axial position and one in an equatorial position, which introduces unfavorable 1,3-diaxial interactions, making it thermodynamically less stable. study.combrainly.comyoutube.com

Key strategies to achieve the cis product involve the stereoselective reduction of a planar precursor, followed by acetylation.

Catalytic Hydrogenation of Hydroquinone (B1673460) Diacetate: A prominent pathway begins with the acetylation of hydroquinone to form hydroquinone diacetate (also known as 1,4-diacetoxybenzene). orgsyn.orgresearchgate.net This aromatic precursor is then subjected to catalytic hydrogenation. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions. Specific rhodium-based catalysts, such as (Cyclohexyl-CAAC)Rh(COD)Cl, are known to selectively produce cis-configured saturated hydrocarbons from aromatic rings. tcichemicals.com The hydrogen atoms add to one face of the planar aromatic ring, resulting in the desired cis stereochemistry of the cyclohexane (B81311) ring, which is then carried through to the final diacetate product.

Reduction of 4-Hydroxycyclohexanone Derivatives: Another effective route involves the stereoselective reduction of a 4-substituted cyclohexanone. For instance, starting with 4-(benzyloxy)cyclohexanone, a carefully chosen reducing agent can selectively deliver a hydride to form cis-4-(benzyloxy)cyclohexanol. Subsequent acetylation and hydrogenolysis of the benzyl (B1604629) protecting group would yield cis-4-hydroxycyclohexyl acetate. The final acetylation step then produces this compound.

Synthesis from cis-1,4-Cyclohexanediol: A direct method involves the esterification of cis-1,4-cyclohexanediol. The primary challenge here shifts to the synthesis of the cis-diol itself. One patented method reports the synthesis of cis-1,4-cyclohexanediol from 4-(hydrocarbylacyloxy)cyclohexanone through reduction and hydrolysis, emphasizing high selectivity and yield suitable for large-scale production. google.com Once the cis-diol is obtained, it can be acetylated using acetic anhydride (B1165640) with an acid catalyst. orgsyn.org

Catalytic Approaches in the Formation of Cyclohexane Diacetates

Catalysis is central to the efficient and selective synthesis of cyclohexane diacetates. Both heterogeneous and homogeneous catalysts play crucial roles in key transformation steps, particularly in hydrogenation and esterification reactions.

Hydrogenation Catalysts: The hydrogenation of aromatic precursors like dimethyl terephthalate (B1205515) or hydroquinone diacetate is a vital industrial process. google.com Catalysts based on noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon (Pd/C, Pt/C) or other materials are commonly used. tcichemicals.comresearchgate.net For the synthesis of the cis isomer, rhodium catalysts have shown particular promise in directing the facial selectivity of hydrogen addition to aromatic rings. tcichemicals.com The choice of catalyst can significantly influence the cis/trans ratio of the resulting product.

Esterification Catalysts: In routes that proceed via the diol, the final acetylation step is typically catalyzed by a strong acid like sulfuric acid. researchgate.netorgsyn.org However, advancements in green chemistry have promoted the use of solid acid catalysts, such as zeolites or ion-exchange resins. These heterogeneous catalysts offer advantages in terms of easier product purification, reduced corrosion, and catalyst recyclability.

The performance of different catalytic systems can be compared based on their yield and selectivity for the desired isomer.

Reaction StepCatalyst TypeKey AdvantagePotential Precursor
HydrogenationRhodium-based (Homogeneous)High selectivity for cis isomerHydroquinone Diacetate
HydrogenationPalladium/Carbon (Heterogeneous)Cost-effective, widely usedDimethyl Terephthalate
EsterificationSulfuric Acid (Homogeneous)High reaction ratescis-1,4-Cyclohexanediol
EsterificationZeolites (Heterogeneous)Recyclable, reduced wastecis-1,4-Cyclohexanediol

Regioselective and Stereocontrolled Functionalization Strategies

Achieving the target molecule requires precise control over both the position (regioselectivity) and the 3D arrangement (stereocontrol) of the functional groups. The synthesis of this compound is a classic example where both aspects are critical.

Regioselectivity: The 1,4-substitution pattern is typically established by starting with a precursor that already contains functionality at these positions. Para-disubstituted benzene (B151609) derivatives, such as hydroquinone or terephthalic acid, are ideal starting materials as the aromatic ring's geometry ensures the 1,4-relationship of the substituents. orgsyn.orggoogle.com Subsequent hydrogenation of the ring preserves this regiochemistry.

Stereocontrol: The main hurdle is controlling the stereochemistry to be cis. As discussed, this is often achieved through the hydrogenation of a flat, aromatic precursor where the catalyst directs the addition of hydrogen from a single face of the ring. An alternative strategy involves intramolecular reactions where the geometry of the transition state dictates the stereochemical outcome. While less common for this specific molecule, domino reactions initiated by rhodium-carbenes have been shown to produce highly substituted cyclohexanes with excellent stereocontrol. bohrium.com

Investigation of Reaction Kinetics and Thermodynamics in Synthesis Pathways

Understanding the kinetics and thermodynamics of the synthetic pathways is crucial for optimizing reaction conditions and maximizing the yield of the desired cis isomer.

Thermodynamics: The thermodynamic landscape of 1,4-disubstituted cyclohexanes is well-established. The trans isomer is generally more stable than the cis isomer because it can exist in a diequatorial conformation, which minimizes steric hindrance. study.comlibretexts.org The cis isomer is forced to have one substituent in the higher-energy axial position, leading to destabilizing 1,3-diaxial interactions. youtube.com For 1,4-dimethylcyclohexane, the trans-isomer is more stable by approximately 7 kJ/mol. stereoelectronics.org This energy difference means that under equilibrium conditions, the reaction will favor the formation of the trans product. Therefore, syntheses targeting the cis isomer must operate under kinetic control, where the product distribution is determined by the relative rates of formation rather than product stability.

Kinetics: The reaction kinetics are heavily influenced by factors such as catalyst choice, temperature, pressure, and solvent. Detailed kinetic models have been developed for cyclohexane oxidation and related reactions, which show that the major pathway for consumption is H-atom abstraction by radicals. nih.govosti.gov In catalytic hydrogenation, the rate is dependent on the pressure of hydrogen and the activity of the catalyst. For instance, studies on cyclohexene (B86901) ignition show that increasing pressure significantly reduces ignition delay times, indicating faster reaction rates. nih.gov By carefully selecting a catalyst that lowers the activation energy for the pathway leading to the cis product more than for the trans product, a kinetically favored synthesis of this compound can be achieved.

IsomerConformationKey Steric InteractionsRelative Stability
cis-1,4-DiacetoxycyclohexaneAxial-Equatorial1,3-Diaxial interactions presentLess Stable (Higher Energy)
trans-1,4-DiacetoxycyclohexaneDiequatorialNo 1,3-Diaxial interactionsMore Stable (Lower Energy)

Sustainable and Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound can be designed or modified to align with the twelve principles of green chemistry. acs.orgmsu.edunih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic hydrogenation is an excellent example of a high atom economy reaction, as it involves the addition of hydrogen. In contrast, routes involving protecting groups or leaving groups generate more waste and have lower atom economy.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. msu.edu Catalysts, used in small amounts, can be recycled and reused, reducing waste. dynamicscience.com.au The transition from stoichiometric acid catalysts in esterification to recyclable solid acid catalysts is a key green improvement.

Safer Solvents and Auxiliaries: Many traditional organic syntheses use volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water, or minimizing solvent use altogether. nih.gov For example, enzymatic acetylations have been successfully carried out using ethylene (B1197577) glycol diacetate as both the solvent and the acetylating agent, providing a greener reaction system. nih.gov

Energy Efficiency: Reactions should be designed for energy efficiency, ideally conducted at ambient temperature and pressure. acs.org The use of highly efficient catalysts can enable reactions to proceed under milder conditions, reducing energy consumption. dynamicscience.com.au

By applying these principles, the synthesis of this compound can be made more environmentally benign, economically viable, and safer.

In Depth Stereochemical and Conformational Analysis

Theoretical Frameworks for Cyclohexane (B81311) Ring Conformations

The cyclohexane ring is not a planar hexagon; instead, it adopts a variety of non-planar conformations to minimize angular and torsional strain. The most stable and predominant of these is the "chair" conformation. In this arrangement, all carbon-carbon bonds have staggered arrangements, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, thus minimizing both torsional and angle strain.

In the chair conformation, the twelve hydrogen atoms (or substituents) are located in two distinct types of positions:

Axial (a): Six positions are parallel to the principal C3 axis of symmetry of the ring, pointing alternately up and down. mvpsvktcollege.ac.in

Equatorial (e): Six positions radiate out from the "equator" of the ring, pointing slightly up or down. mvpsvktcollege.ac.in

A crucial dynamic aspect of the cyclohexane ring is the "chair-chair interconversion" or "ring flip." mvpsvktcollege.ac.in This process involves the rotation around C-C single bonds, causing one chair conformation to convert into another. During this flip, all axial positions become equatorial, and all equatorial positions become axial. youtube.com

For 1,4-disubstituted cyclohexanes, the spatial relationship between the two substituents gives rise to cis and trans diastereomers. spcmc.ac.inreddit.com In the cis isomer, both substituents are on the same side of the ring's general plane. This arrangement necessitates that in any given chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position (axial-equatorial or a,e). spcmc.ac.inyoutube.com Consequently, cis-1,4-diacetoxycyclohexane exists as an equilibrium between two energetically identical chair conformers: one with the C1-acetoxy group axial and the C4-acetoxy group equatorial, and the other, after a ring flip, with the C1-acetoxy group equatorial and the C4-acetoxy group axial. youtube.comvedantu.com

Quantitative Analysis of Chair-Chair Interconversion Dynamics

The chair-chair interconversion is not a simple rotation but a complex process that proceeds through higher-energy intermediate conformations. The energy profile of this process has been extensively studied. Starting from one chair conformation, the ring must pass through a high-energy "half-chair" transition state to reach a "twist-boat" intermediate. masterorganicchemistry.com The energy barrier to reach the half-chair is the rate-determining step for the ring flip and is approximately 10 kcal/mol for unsubstituted cyclohexane. masterorganicchemistry.com

Because the two chair conformers of this compound are degenerate (they are enantiomers of each other and thus have identical energy), they exist in equal abundance. youtube.comyoutube.com The equilibrium constant (K) for this interconversion is exactly 1.

The rate of this interconversion is rapid at room temperature, meaning the molecule flips between the two chair forms millions of times per second. This rapid flipping leads to an averaged spectroscopic signature. For example, in a proton NMR spectrum at room temperature, the axial and equatorial protons appear as a single, time-averaged signal. However, at very low temperatures (e.g., below -70 °C), the interconversion can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial groups of the individual "frozen" conformers. masterorganicchemistry.com

Energy Profile of Cyclohexane Chair Interconversion
Conformation / StateRelative Energy (kcal/mol)Description
Chair0Most stable ground state.
Twist-Boat~5.5Flexible intermediate conformation. masterorganicchemistry.com
Boat~6.9Transition state between twist-boat forms.
Half-Chair~10Highest energy transition state in the interconversion pathway. masterorganicchemistry.com

Substituent Effects on the Equilibrium and Dynamics of Ring Inversion

When a substituent is present on a cyclohexane ring, the two chair conformers are often not equal in energy. The energy difference is primarily due to steric strain. An axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring (at positions C3 and C5 relative to the substituent at C1). These are known as 1,3-diaxial interactions. libretexts.org An equatorial substituent experiences significantly less steric strain.

The preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

The acetoxy group (-OAc) has a relatively modest A-value compared to bulkier groups like tert-butyl.

Conformational A-Values for Selected Substituents
Substituent (X)-ΔG° (A-value) (kcal/mol)
-CN (Cyano)0.2
-Br (Bromo)0.2 - 0.7
-OH (Hydroxy)0.6
-OAc (Acetoxy)0.7 ubc.ca
-CH₃ (Methyl)1.8 ubc.ca
-C(CH₃)₃ (tert-Butyl)> 4.5 ubc.ca

Axial-Equatorial Relationships and Their Stereoelectronic Influences

The primary influence of an axial acetoxy group is the steric repulsion from 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6 (relative to C-1). mvpsvktcollege.ac.in This steric strain is the physical basis for the A-value.

Beyond simple sterics, stereoelectronic effects can also play a role in the conformation of cyclohexane derivatives. These effects arise from interactions between electron orbitals. For instance, hyperconjugation, an interaction between a filled bonding orbital (e.g., a C-H or C-C σ bond) and an adjacent empty or partially filled antibonding orbital (σ*), can influence bond lengths, strengths, and conformational preferences. researchgate.net

Computational Modeling of Conformational Energetics and Pathways

Computational chemistry provides powerful tools for analyzing the conformations of molecules like this compound. scispace.comsapub.org Methods ranging from molecular mechanics (MM) to higher-level quantum mechanical calculations like Density Functional Theory (DFT) and ab initio methods (e.g., MP2, CCSD(T)) can be employed to explore the potential energy surface of the molecule. researchgate.net

These computational approaches can:

Optimize Geometries: Calculate the lowest-energy three-dimensional structures for all possible conformers, including the chair, boat, and twist-boat forms. researchgate.netnih.gov

Calculate Relative Energies: Determine the relative stabilities of these conformers with high accuracy, confirming that for this compound, the two chair forms are indeed isoenergetic. scispace.com

Map Interconversion Pathways: Model the entire ring-flip process, identifying the structures and energies of the transition states (like the half-chair) and intermediates. This allows for the calculation of the energy barrier for the interconversion. researchgate.net

For a molecule like this compound, computational studies would confirm that the ground state is a 50:50 mixture of the two identical (a,e) and (e,a) chair conformers. The energy barrier for interconversion would be predicted to be around 10-11 kcal/mol, similar to other monosubstituted cyclohexanes.

Illustrative Computational Results for a Substituted Cyclohexane
ParameterTypical Calculated Value (kcal/mol)Method
Chair Conformer Relative Energy0.00B3LYP/6-311++G(d,p) researchgate.net
Twist-Boat Conformer Relative Energy5.0 - 6.0Ab initio / DFT nih.gov
Ring Inversion Energy Barrier (TS)10.0 - 11.0Ab initio / DFT masterorganicchemistry.com

Mechanistic Organic Chemistry and Reactivity Profiles

Investigations into the Hydrolysis and Transesterification Mechanisms of Acetate (B1210297) Groups

The hydrolysis of the acetate groups in cis-1,4-diacetoxycyclohexane is a fundamental reaction that proceeds via nucleophilic acyl substitution. The mechanism and rate of this reaction are significantly influenced by the stereochemical position (axial vs. equatorial) of the ester groups.

Under basic conditions (saponification), the reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the acetate group. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the cyclohexanoxy group as a leaving group, which is then protonated by the solvent to yield the alcohol.

Research on model systems, such as 4-tert-butylcyclohexyl acetates, has shown that equatorial esters hydrolyze faster than their axial counterparts. spcmc.ac.in The steric hindrance faced by the incoming nucleophile is a key factor. The transition state for the attack on an axial ester is more sterically crowded due to 1,3-diaxial interactions, leading to a higher activation energy and a slower reaction rate compared to the attack on a less hindered equatorial ester. spcmc.ac.in For this compound, it is therefore expected that the equatorial acetate group will hydrolyze more readily than the axial one.

Transesterification follows a similar mechanistic pathway, with an alkoxide (RO⁻) acting as the nucleophile instead of a hydroxide ion. The same stereochemical principles apply, with the equatorial position being more reactive.

Table 1: Comparative Reactivity in Hydrolysis

Substituent Position Relative Rate of Hydrolysis Rationale
Equatorial Acetate Faster Less steric hindrance for the approaching nucleophile. spcmc.ac.in

Nucleophilic Substitution Pathways on the Cyclohexane (B81311) Ring System

Nucleophilic substitution reactions on the cyclohexane ring of this compound, where the acetoxy group acts as a leaving group, are more complex. The acetate ion is a relatively poor leaving group, and such reactions typically require acidic conditions to protonate the carbonyl oxygen, making the leaving group the much more stable acetic acid molecule. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and reaction conditions. ucsb.edu

The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center. spcmc.ac.in

For the equatorial acetate: A backside attack would require the nucleophile to approach from an axial trajectory, which is sterically hindered by the two syn-axial hydrogens at the C-3 and C-5 positions. spcmc.ac.in

For the axial acetate: A backside attack occurs from a less hindered equatorial direction.

Consequently, Sₙ2 reactions are generally faster for axial leaving groups than for equatorial ones in cyclohexane systems. spcmc.ac.in

The Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. youtube.commasterorganicchemistry.com

The leaving group departs, forming a secondary carbocation.

The nucleophile attacks the planar carbocation.

This pathway does not have the strict stereochemical requirements of the Sₙ2 reaction. The nucleophile can attack from either face of the carbocation, potentially leading to a mixture of stereoisomers (both retention and inversion of configuration). masterorganicchemistry.com The rate of an Sₙ1 reaction is primarily determined by the stability of the carbocation intermediate. masterorganicchemistry.com

Table 2: Nucleophilic Substitution Mechanisms at the C-O Bond

Mechanism Key Features Applicability to this compound
Sₙ2 Single step, bimolecular, backside attack, inversion of configuration. youtube.com Favored for the axial acetate due to accessible equatorial attack pathway. spcmc.ac.in Hindered for the equatorial acetate.

| Sₙ1 | Two steps, unimolecular rate-determining step, carbocation intermediate, leads to racemization/mixture of products. youtube.com | Possible for both positions under conditions that favor carbocation formation (e.g., polar protic solvents, non-basic nucleophiles). |

Elimination Reactions and Double Bond Formation Strategies

Elimination reactions of this compound can lead to the formation of cyclohexene (B86901) derivatives. The predominant mechanism under basic conditions is the E2 (bimolecular elimination) reaction.

The E2 mechanism has a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement for the reaction to occur efficiently. masterorganicchemistry.com

Axial Acetate: The axial acetate group in this compound has adjacent hydrogens in both axial and equatorial positions. The axial β-hydrogens are perfectly aligned for E2 elimination, allowing for a facile reaction.

Equatorial Acetate: The equatorial acetate group does not have any β-hydrogens in an anti-periplanar orientation. masterorganicchemistry.com Therefore, it cannot undergo E2 elimination from its stable chair conformation. Ring flipping would be required to place the group in an axial position, but this is energetically unfavorable.

This stereochemical constraint means that E2 elimination will selectively occur at the carbon bearing the axial acetate group.

The E1 mechanism is a stepwise process that proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. chemistrysteps.comyoutube.com It does not require a specific stereochemical arrangement. E1 reactions typically compete with Sₙ1 reactions and are favored by high temperatures and the use of non-basic nucleophiles. The regioselectivity of E1 reactions is generally governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. youtube.comlibretexts.org

Table 3: Stereochemical Requirements for E2 Elimination

Leaving Group Position Anti-Periplanar β-Hydrogen? E2 Reaction Feasibility
Axial Yes (axial β-H) Favorable

Oxidative and Reductive Transformations of the Cyclohexane Core

The cyclohexane core of this compound can undergo various oxidative and reductive transformations, often after modification of the acetate groups.

Reductive Transformations: The ester functional groups can be reduced. A common method for the cleavage of acetate esters is the use of hydride reagents. For instance, treatment with diisobutylaluminium hydride (DIBAL-H) can achieve the reductive cleavage of the acetate groups to yield the corresponding diol, cis-1,4-cyclohexanediol. organic-chemistry.org This transformation is a deprotection strategy that reveals the underlying alcohol functionalities for further reactions.

Oxidative Transformations: Direct oxidation of the cyclohexane C-H bonds is generally challenging and non-selective. However, oxidation can be readily achieved after hydrolysis of the diacetate to cis-1,4-cyclohexanediol. Studies on substituted cyclohexanols have shown that axial alcohols are oxidized more rapidly than their equatorial counterparts. spcmc.ac.in This is attributed to the relief of steric strain in the transition state as the reaction proceeds from a crowded axial alcohol to a less hindered ketone. spcmc.ac.in Therefore, upon hydrolysis of this compound, the resulting axial hydroxyl group would be expected to oxidize faster than the equatorial one.

Table 4: Potential Oxidative and Reductive Reactions

Reaction Type Reagent Example Transformation of this compound Product
Reduction DIBAL-H Reductive cleavage of both acetate groups. organic-chemistry.org cis-1,4-Cyclohexanediol

| Oxidation | 1. NaOH (Hydrolysis)2. CrO₃, H₂SO₄ | Hydrolysis to diol, followed by oxidation of alcohol groups. | 1,4-Cyclohexanedione (B43130) |

Stereoinduction and Stereoselectivity in Derivatization Reactions

The pre-existing stereochemistry of this compound plays a crucial role in directing the outcome of subsequent derivatization reactions. The axial and equatorial substituents create a distinct steric and electronic environment on either face of the ring, influencing the approach of reagents.

For instance, if a double bond is introduced through an elimination reaction, a subsequent epoxidation reaction (e.g., with m-CPBA) would be stereoselective. The bulky reagent would preferentially approach from the less sterically hindered face of the alkene, with the direction of attack being influenced by the remaining substituent on the ring.

Table 5: Examples of Stereocontrol in Derivatization

Starting Material Derivative Reaction Stereochemical Influence Expected Outcome
4-Acetoxycyclohexene Epoxidation (e.g., m-CPBA) The existing acetoxy group sterically blocks one face of the double bond. Preferential formation of the epoxide on the face opposite to the acetoxy group.

Advanced Spectroscopic and Computational Elucidation Techniques

Sophisticated NMR Spectroscopy for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of cis-1,4-diacetoxycyclohexane. While basic 1H and 13C NMR provide initial structural confirmation, advanced techniques are required to probe the specific spatial relationships and connectivity.

In the case of cis-1,4-disubstituted cyclohexanes, the two chair conformations are of equal energy, and their rapid interconversion at room temperature results in a time-averaged spectrum. youtube.comspcmc.ac.in For this compound, this means the axial and equatorial protons and carbons at equivalent positions show averaged chemical shifts.

To resolve the individual conformers, low-temperature NMR studies would be necessary to slow the ring inversion to a rate that is slow on the NMR timescale. At sufficiently low temperatures, distinct signals for the axial and equatorial acetoxy groups and the corresponding ring protons would be observable.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network, confirming the connectivity of protons within the cyclohexane (B81311) ring. For instance, the methine proton attached to the same carbon as an acetoxy group (H-1/H-4) would show correlations to the adjacent methylene (B1212753) protons (H-2/H-6 and H-3/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to the carbon atom it is directly attached to, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in confirming the assignment of the carbonyl and methyl carbons of the acetoxy groups by showing correlations to the methine (H-1/H-4) and methyl protons, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining stereochemistry and spatial proximity. For a given chair conformation of this compound, a NOESY or ROESY spectrum would show correlations between the axial methine proton and the other axial protons at the 3 and 5 positions (a 1,3-diaxial interaction). This data provides direct evidence for the through-space proximity of atoms and is fundamental for assigning the axial and equatorial positions in a fixed conformation.

NMR Data Type Information Provided for this compound
1H NMR Provides chemical shifts and coupling constants for ring and substituent protons. At room temperature, signals are averaged due to rapid ring flip.
13C NMR Shows chemical shifts for the unique carbon atoms in the molecule, also averaged at room temperature.
COSY Establishes the H-H coupling network, confirming the sequence of protons around the cyclohexane ring.
HSQC Correlates directly bonded C-H pairs, aiding in the definitive assignment of carbon signals.
HMBC Shows long-range C-H correlations, useful for assigning the acetoxy group carbons (carbonyl and methyl) to the ring.
NOESY/ROESY Reveals through-space proton proximities, critical for confirming axial/equatorial relationships and overall stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Probing Specific Bond Vibrations and Conformational States

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers insight into the functional groups and bonding arrangements within this compound. The spectra are characterized by vibrations of the cyclohexane ring and the acetoxy substituents.

Key vibrational modes include:

C-H Stretching: The C-H stretching vibrations of the methylene (CH2) and methine (CH) groups on the cyclohexane ring, as well as the methyl (CH3) group of the acetoxy substituent, typically appear in the 2850-3000 cm⁻¹ region. asianpubs.org

C=O Stretching: A very strong and characteristic absorption band for the carbonyl group of the ester is expected in the IR spectrum, typically around 1735-1750 cm⁻¹. The exact position can be sensitive to the conformational environment.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1000-1300 cm⁻¹ region.

Cyclohexane Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-C stretching and various bending and deformation modes of the cyclohexane ring. The presence of non-chair conformations, even in small populations, could be indicated by weak absorption bands that are absent in the spectra of purely chair-form molecules. sikhcom.net

While room temperature spectra show averaged conformations, low-temperature studies could potentially resolve bands corresponding to the distinct axial and equatorial acetoxy groups. Comparing experimental spectra with computational predictions can aid in the precise assignment of these complex vibrational modes.

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
C-H Stretch (Ring & Methyl)2850 - 3000Medium to Strong
C=O Stretch (Ester)1735 - 1750Very Strong (IR)
C-O Stretch (Ester)1000 - 1300Strong (IR)
C-C Stretch (Ring)800 - 1200Variable
CH₂ Bend/Scissor~1450Medium

X-ray Crystallography for Solid-State Structural and Conformational Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. A successful crystal structure analysis of this compound would yield a wealth of data, including:

Conformation: It would unambiguously show whether the cyclohexane ring adopts a chair, twist-boat, or other conformation in the crystal lattice. For this isomer, a chair conformation with one axial and one equatorial acetoxy group is expected.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-O, C=O, C-H) and bond angles would be obtained, providing a benchmark for comparison with computational models.

Torsional Angles: The dihedral (torsional) angles within the cyclohexane ring would quantitatively describe the degree of ring puckering.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal, identifying any significant intermolecular forces such as hydrogen bonds or dipole-dipole interactions that stabilize the crystal lattice.

This solid-state data is invaluable, though it represents a static picture and may not fully reflect the dynamic conformational equilibrium present in solution.

Circular Dichroism and Optical Rotatory Dispersion

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are only applicable to chiral molecules, meaning those that are non-superimposable on their mirror images. This compound is an achiral molecule. It possesses a plane of symmetry that passes through the C-1 and C-4 atoms and bisects the molecule. spcmc.ac.in Therefore, it is optically inactive and would not produce a signal in CD or ORD spectroscopy. These techniques would not be applicable for the parent compound but could be used for chiral derivatives.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry serves as a powerful complement to experimental techniques. Using methods like Density Functional Theory (DFT), it is possible to model the properties of this compound and predict its spectroscopic parameters.

Conformational Analysis: Computational modeling can be used to calculate the relative energies of different possible conformations (e.g., chair vs. twist-boat) and the energy barrier for ring inversion. researchgate.netnih.gov For cis-1,4-disubstituted cyclohexanes, the chair form with one axial and one equatorial substituent is generally the most stable.

NMR Chemical Shift Prediction: Methods like GIAO (Gauge-Including Atomic Orbital) can predict 1H and 13C NMR chemical shifts. sikhcom.netresearchgate.net Comparing these predicted values with experimental data is crucial for validating the computational model and assisting in the assignment of complex spectra.

Vibrational Frequency Calculation: Theoretical calculations can predict the vibrational frequencies and intensities for IR and Raman spectra. scifiniti.com These calculated spectra, when scaled appropriately to account for systematic errors, can be compared directly with experimental spectra to aid in the assignment of individual absorption bands to specific molecular motions.

By correlating the computationally predicted data with the experimental results from NMR and vibrational spectroscopy, a comprehensive and validated model of the structure and conformational dynamics of this compound can be developed.

Strategic Applications in Complex Organic Chemical Synthesis

Utility as a Stereochemical Building Block in Natural Product Synthesis Research

The inherent cis relationship of the two acetate (B1210297) groups in cis-1,4-diacetoxycyclohexane provides a powerful tool for controlling stereochemistry in the synthesis of natural products and their analogues. mvpsvktcollege.ac.inlibretexts.org This predefined spatial arrangement allows chemists to introduce new stereocenters with a high degree of predictability.

A notable application is in the synthesis of conduritols, a class of polyhydroxylated cyclohexenes. nih.gov By starting with this compound or its corresponding diol, synthetic routes can be designed to control the relative stereochemistry of the hydroxyl groups on the cyclohexane (B81311) ring. nih.gov For example, epoxidation of a cyclohexene (B86901) derived from cis-1,4-cyclohexanediol, followed by ring-opening, allows for the diastereoselective installation of additional hydroxyl groups, directly leveraging the initial cis stereochemistry to achieve the desired conduritol isomer.

The synthesis of various optically active and highly functionalized carbocycles often relies on chiral building blocks. elsevierpure.comresearchgate.net this compound, while achiral itself, can be desymmetrized or used in chiral auxiliary-mediated reactions to generate enantiomerically enriched products that are key intermediates in the total synthesis of complex natural products. researchgate.net

Precursor for the Development of Polyfunctionalized Cyclohexane Scaffolds

The cyclohexane ring is a common motif in many biologically active molecules and functional materials. elsevierpure.com this compound is an excellent starting point for creating diverse, polyfunctionalized cyclohexane scaffolds. The two acetate groups can be hydrolyzed to the corresponding diol, which then serves as a versatile intermediate for a wide range of chemical transformations.

Selective protection of one hydroxyl group allows for the differential functionalization of the other. For instance, one alcohol can be oxidized to a ketone, which can then undergo various carbon-carbon bond-forming reactions, while the other alcohol is protected. Subsequent deprotection and further modification of the second hydroxyl group can lead to cyclohexane derivatives with multiple, distinct functional groups. This stepwise approach is crucial for building complex molecular scaffolds with precise substitution patterns. researchgate.net

Researchers have developed protocols to prepare multigram quantities of key polyfunctionalized cyclohexane intermediates starting from accessible materials, demonstrating the scalability of these synthetic routes. researchgate.net

Role in the Construction of Bridged and Fused Ring Systems

The construction of bridged and fused ring systems is a significant challenge in organic synthesis, often requiring complex, multi-step sequences. nsf.govnih.govrsc.org this compound can be elaborated into precursors suitable for intramolecular cyclization reactions to form these intricate polycyclic architectures. chemrxiv.orgrsc.org

For example, the diol obtained from the hydrolysis of this compound can be converted into a derivative containing two reactive sites, such as a dienophile and a diene, tethered to the cyclohexane ring. An intramolecular Diels-Alder reaction can then be employed to generate a bridged bicyclic system. The cis relationship of the substituents on the starting material can influence the stereochemical outcome of the cyclization, favoring the formation of specific isomers. researchgate.net

Similarly, ring-closing metathesis (RCM) is another powerful strategy. By introducing two terminal alkene functionalities onto the cyclohexane scaffold derived from this compound, RCM can be used to forge a new ring, leading to fused or bridged structures. The conformational constraints imposed by the cyclohexane ring can play a crucial role in the efficiency and stereoselectivity of the RCM reaction. researchgate.net

Design and Synthesis of Analogues for Structure-Activity Relationship Studies (non-biological focus)

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's structure influences its properties and reactivity. nih.gov While often associated with medicinal chemistry, SAR principles are also vital in materials science and physical organic chemistry. This compound provides a rigid and well-defined scaffold for synthesizing a series of analogues to probe these relationships.

For instance, by systematically varying the ester groups (e.g., replacing acetate with benzoate, pivalate, or other functionalities), researchers can study the impact of steric and electronic effects on the conformation of the cyclohexane ring and the reactivity of the molecule in various chemical transformations. The cis configuration provides a constant stereochemical reference point, allowing for the unambiguous interpretation of the effects of substituent modification.

This approach can be extended to the synthesis of novel ligands for catalysis or molecular probes for sensing applications, where the spatial arrangement of functional groups is critical for performance. scispace.com The cyclohexane core acts as a scaffold to orient these functional groups in a predictable manner, facilitating the systematic exploration of structure-property relationships.

Exploration of this compound in Materials Science Precursor Development

The development of new materials with tailored properties is a major focus of modern chemical research. This compound and its derivatives are being explored as precursors for various materials, including polyesters and liquid crystals.

In polyester (B1180765) synthesis, the corresponding diol, cis-1,4-cyclohexanediol, can be used as a monomer in condensation polymerization with dicarboxylic acids. The cis stereochemistry of the diol influences the polymer's microstructure and, consequently, its macroscopic properties such as melting point, crystallinity, and mechanical strength. The non-planar, chair-like conformation of the cyclohexane ring introduces kinks into the polymer chain, which can disrupt packing and lead to more amorphous materials compared to polymers made from linear diols.

Recent research has also focused on the synthesis of "Janus" all-cis tetrafluorocyclohexanes carrying 1,4-diether motifs. nih.gov These molecules, which can be conceptually derived from a cis-1,4-disubstituted cyclohexane scaffold, have facially polarized structures due to the arrangement of fluorine and ether groups. This unique electronic distribution makes them interesting candidates for advanced materials, such as liquid crystals or components of supramolecular assemblies, where directional intermolecular interactions are key. nih.gov The synthesis of these complex molecules often relies on controlling the stereochemistry of a cyclohexane core, a principle well-established in the chemistry of compounds like this compound. nih.gov

Theoretical Chemistry and Predictive Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure of cis-1,4-diacetoxycyclohexane. These calculations can provide a wealth of information about the molecule's geometry, orbital energies, and electron distribution. From these fundamental properties, various reactivity descriptors can be derived, offering a quantitative measure of the molecule's chemical behavior.

Key electronic properties and reactivity descriptors that can be calculated for this compound include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in predicting the molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.

Electron Density Distribution and Electrostatic Potential: These calculations reveal the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity.

PropertyIllustrative Calculated ValueSignificance
HOMO Energy-8.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-0.5 eVIndicates the energy of the lowest available electron state and susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound in different environments. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide detailed insights into solvation processes and intermolecular interactions.

In a typical MD simulation of this compound in a solvent like water or a non-polar solvent, the following aspects can be studied:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). RDFs reveal the probable distances of finding solvent atoms from specific atoms of the solute.

Hydrogen Bonding: The presence and dynamics of hydrogen bonds between the ester groups of this compound and protic solvents can be analyzed.

Intermolecular Interaction Energies: The strength of the interactions between the solute and solvent can be quantified, providing a measure of the solvation energy.

Interaction PairIllustrative Peak Radial Distribution Function (g(r)) Distance (Å)Interpretation
Carbonyl Oxygen (solute) - Water Hydrogen (solvent)2.8Indicates a strong hydrogen bonding interaction.
Cyclohexane (B81311) Hydrogen (solute) - Water Oxygen (solvent)3.5Represents weaker van der Waals interactions.

Prediction of Reaction Energetics and Transition State Geometries

Theoretical methods can be employed to predict the energetics of reactions involving this compound and to determine the geometries of the transition states. Such studies are crucial for understanding reaction mechanisms and predicting reaction rates.

For instance, in the context of acid-catalyzed reactions, it has been suggested that the reaction of this compound with hydrogen fluoride (B91410) (HF) does not proceed through a seven-membered acetoxonium cation. Computational studies can be designed to investigate this proposed mechanism by:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products.

Locating Transition States: Using optimization algorithms to find the saddle points on the potential energy surface that correspond to the transition states.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Reaction StepIllustrative Calculated Activation Energy (kcal/mol)Implication
Formation of a hypothetical seven-membered acetoxonium ionHigh (> 40)Supports the hypothesis that this pathway is energetically unfavorable.
Alternative reaction pathwayLower (e.g., 20-25)Suggests a more plausible reaction mechanism.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. While specific QSPR studies on this compound are not readily found, the methodology can be applied to predict a range of its properties.

A typical QSPR study would involve:

Dataset Collection: Gathering a set of molecules with known experimental values for a particular property.

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., topological, geometrical, electronic) for each molecule in the dataset.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: Testing the predictive power of the model on an external set of molecules.

For a series of cyclohexane derivatives including this compound, QSPR could be used to predict properties like boiling point, viscosity, or refractive index.

Development of Force Fields and Computational Protocols for Cyclohexane Derivatives

The accuracy of molecular dynamics simulations heavily relies on the quality of the force field used. A force field is a set of parameters that describe the potential energy of a system of atoms. For cyclohexane derivatives like this compound, specialized force field parameters may be required to accurately model the conformational behavior of the cyclohexane ring and the interactions of the acetoxy substituents.

The development and validation of such a force field would involve:

Parameterization: Deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions from high-level quantum chemical calculations and experimental data.

Validation: Testing the force field by comparing the results of simulations with experimental data for a range of properties, such as conformational energies and densities of the liquid.

Computational protocols for studying cyclohexane derivatives often involve a combination of quantum mechanics and molecular mechanics (QM/MM) methods, which can provide a balance between accuracy and computational cost, especially for larger systems or when studying reactions in a solvent.

Emerging Research Frontiers and Future Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of organic synthesis is shifting towards more efficient, safer, and automated processes. Flow chemistry and automated synthesis platforms represent a significant frontier for the production and manipulation of cis-1,4-diacetoxycyclohexane.

Flow Chemistry: Continuous-flow synthesis offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. nih.govnih.gov The application of flow chemistry to cyclohexane (B81311) derivatives has been successfully demonstrated. For instance, a continuous-flow biocatalytic process has been developed for the synthesis of 4-(tert-butyl)cyclohexyl acetate (B1210297) ("Woody Acetate"), a structurally similar fragrance ingredient. mdpi.com This process highlights the potential for using immobilized enzymes in packed-bed reactors for clean and efficient acylation and reduction reactions. mdpi.com Future research could adapt these principles to the synthesis of this compound, potentially starting from 1,4-cyclohexanedione (B43130) or related precursors, enabling tighter control over reaction parameters and stereoselectivity. Superheated flow chemistry, which allows for reaction temperatures well above the solvent's boiling point, could dramatically accelerate reaction rates for steps like esterification or precursor modifications. acs.org

Automated Synthesis Platforms: The rise of automated synthesis platforms, which combine robotics with software control, offers the potential for high-throughput reaction screening, optimization, and the rapid generation of derivative libraries. nih.govfu-berlin.dewhiterose.ac.uk These systems are particularly well-suited for multistep syntheses and for performing Design of Experiments (DoE) campaigns to quickly identify optimal reaction conditions. acs.orghelgroup.com For this compound, an automated platform could be employed to explore a wide range of catalysts for its synthesis or subsequent functionalization, varying parameters such as temperature, pressure, and reagent stoichiometry without manual intervention. This approach accelerates the discovery of novel transformations and applications for the molecule. illinois.edu

TechnologyPotential Application for this compoundKey Advantages
Flow Chemistry Stereoselective synthesis from 1,4-cyclohexanedione; Selective hydrolysis or functionalization.Enhanced safety, improved heat/mass transfer, scalability, process control.
Automated Synthesis High-throughput screening of catalysts; Optimization of reaction conditions; Library synthesis of derivatives.Increased efficiency, rapid data collection, reduced manual error.

Exploration of Novel Catalytic Systems for Transformations of Cyclohexane Diacetates

Developing new catalytic systems is crucial for unlocking the synthetic utility of cyclohexane diacetates. Research is moving beyond classical reagents towards more selective and sustainable catalysts, including enzymes and transition metal complexes.

Biocatalysis: Enzymes, particularly lipases, offer exceptional chemo-, regio-, and stereoselectivity for transformations of alcohols and esters. Lipase-catalyzed transesterification has been effectively used for the kinetic resolution of various diols, including 2,5-hexanediol. acs.org This principle is directly applicable to the selective modification of cyclohexane diols and their acetates. For instance, a lipase (B570770) could potentially catalyze the enantioselective hydrolysis of one of the two acetate groups in a prochiral derivative of this compound, providing access to valuable chiral building blocks.

Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts are pivotal for various organic transformations. For the synthesis of the precursor, 1,4-cyclohexanediol, ruthenium on carbon (Ru/C) and Raney Nickel have been shown to be effective for the hydrogenation of cyclic 1,3-diones. nih.gov For transformations of the diacetate, iridium(I) catalysts have been developed for atom-economical tandem reactions that can produce functionalized cyclohexene (B86901) structures from 1,5-diols, showcasing the power of catalysis to build complexity. acs.org Future work could focus on developing catalysts for the direct, selective functionalization of the C-H bonds on the cyclohexane ring of the diacetate or for novel rearrangement and ring-opening reactions.

Catalyst TypeTransformationPotential Application
LipasesEnantioselective hydrolysis/transesterificationKinetic resolution of racemic precursors; Desymmetrization of meso-diacetates.
Ruthenium/Raney NiHydrogenationSynthesis of cis-1,4-cyclohexanediol precursor from diones. nih.gov
Iridium ComplexesDehydrogenation/IsomerizationSynthesis of unsaturated cyclohexane derivatives from diol precursors. acs.org

Advanced Materials Science Applications

The rigid and well-defined stereochemistry of the cyclohexane ring makes this compound and its parent diol attractive building blocks for advanced materials.

Polymer Monomers: 1,4-disubstituted cyclohexanes, such as 1,4-cyclohexanedimethanol (B133615) (CHDM) and 1,4-cyclohexanedicarboxylic acid (CHDA), are established monomers in the polymer industry, used to produce high-performance polyesters like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). mdpi.com The stereochemistry (cis/trans ratio) of the cyclohexane monomer is a critical parameter that dictates the properties of the final polymer, influencing its crystallinity, melting point, and glass transition temperature. researchgate.netresearchgate.net Polyesters with a higher trans-isomer content tend to be semi-crystalline, whereas those with more cis-isomers are often amorphous. researchgate.net this compound can be envisioned as a precursor to cis-1,4-cyclohexanediol, which could be incorporated into polyester (B1180765) or polyanhydride backbones to impart specific thermal and mechanical properties. researchgate.net

Supramolecular Assemblies: The cyclohexane scaffold is a valuable component in supramolecular chemistry for creating ordered, non-covalent structures. Low-molecular-weight gelators based on C(2)-1,4-diamide cyclohexane cores have been shown to self-assemble into versatile gels, with the assembly process being tunable by external stimuli like pH. The defined chair-like geometry of the cyclohexane unit helps direct the spatial arrangement of functional groups, facilitating predictable intermolecular interactions. While not involving the diacetate specifically, these examples demonstrate the potential of the 1,4-cyclohexane core in designing functional supramolecular systems. Future research could explore how the cis-diacetate groups could act as hydrogen bond acceptors or coordination sites in the construction of novel supramolecular architectures.

Development of Chemo- and Stereoselective Methodologies for Functionalization

A major frontier in the chemistry of this compound is the development of methods to selectively functionalize the molecule. This includes differentiating between the two identical acetate groups or selectively modifying the cyclohexane ring.

The challenge lies in overcoming the molecule's symmetry. A key strategy is the use of chiral catalysts for desymmetrization. For example, the kinetic resolution of trans-cyclohexane-1,2-diols has been achieved through highly enantioselective Steglich esterification researchgate.net and stereoselective acylation using chiral peptide catalysts. nih.gov These studies provide a blueprint for developing methods to resolve racemic precursors to this compound or to selectively mono-acylate or mono-deacylate the corresponding diol.

Furthermore, modern synthetic methods are enabling the highly stereoselective construction of complex, polyfunctionalized cyclohexane rings. nih.govnih.gov While often focused on building the ring from acyclic precursors, the principles of stereocontrol learned from these reactions can inform the design of catalysts and reagents for the selective modification of a pre-existing cyclohexane scaffold like this compound.

Interdisciplinary Approaches in Organic Synthesis and Theoretical Chemistry

The interplay between experimental organic synthesis and theoretical chemistry is a powerful tool for understanding and predicting chemical behavior. For this compound, this interdisciplinary approach is crucial for elucidating its conformational dynamics and reactivity.

The cyclohexane ring is not static but exists in a dynamic equilibrium between various conformations, primarily the chair, boat, and twist-boat forms. masterorganicchemistry.comlibretexts.org For a disubstituted cyclohexane, the energetic preference for each conformation depends on the nature and position of the substituents. mvpsvktcollege.ac.inwikipedia.org In cis-1,4-disubstituted cyclohexanes, one substituent must be in an axial position and the other in an equatorial position in the stable chair conformation. spcmc.ac.in

Computational chemistry provides the tools to quantify the energies of these conformations. Studies on the sterically hindered cis-1,4-di-tert-butylcyclohexane have combined dynamic NMR spectroscopy with computational methods (like MM3, MM4, and ab initio calculations) to observe and quantify the energy difference and interconversion barriers between the chair and twist-boat conformations. sikhcom.netnih.govresearchgate.net These studies revealed that for this specific molecule, the twist-boat conformation is surprisingly favored. sikhcom.netnih.gov

Similar computational and spectroscopic studies on this compound would provide invaluable data on its conformational landscape. Understanding the relative energies of the chair and twist-boat forms, and the barrier to ring-flipping, is essential for predicting its reactivity and how it will interact with catalysts or other molecules in materials applications. sapub.org

Theoretical MethodInformation GainedRelevance to this compound
Molecular Mechanics (MM3/MM4) Relative strain energies of conformers.Predicts the most stable ground-state conformation (chair vs. twist-boat).
Ab initio / DFT Calculations Electronic structure, transition states, NMR chemical shifts.Calculates energy barriers for ring inversion; predicts spectroscopic properties for experimental verification. sikhcom.netnih.gov
Dynamic NMR Spectroscopy Rates of conformational interconversion.Experimentally measures the energy barriers between different conformations. sikhcom.net

Q & A

Q. How can computational methods determine the minimum-energy conformation of cis-1,4-diacetoxycyclohexane?

Methodological Answer:

  • Step 1: Use molecular modeling software (e.g., Chem3D) to construct the chair conformation of this compound.

  • Step 2: Assign acetoxy groups at C1 and C4 positions. Optimize geometry using molecular mechanics (MM2/MM3 force fields) to calculate steric strain.

  • Step 3: Compare axial vs. equatorial orientations. For cis-1,4-disubstituted cyclohexanes, the lowest-energy conformation typically places bulkier groups (e.g., acetoxy) equatorially to minimize 1,3-diaxial strain .

  • Key Data:

    ConformationEnergy (kcal/mol)
    C1 axial, C4 equatorial12.3
    C1 equatorial, C4 axial13.1
    Note: Values are illustrative based on analogous tert-butyl derivatives .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

  • Route 1: Acetylation of cis-1,4-cyclohexanediol using acetic anhydride in pyridine. Monitor reaction completion via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate).
  • Route 2: Catalytic hydrogenation of cis-1,4-diacetoxybenzene over Pd/C in ethanol. Validate regioselectivity using 1^1H NMR (δ 1.5–2.2 ppm for cyclohexane protons) .
  • Critical Consideration: Avoid transesterification by controlling reaction temperature (<80°C) and using anhydrous conditions.

Advanced Research Questions

Q. How do steric and electronic interactions influence the reactivity of this compound in ring-opening reactions?

Methodological Answer:

  • Experimental Design:
    • React this compound with nucleophiles (e.g., Grignard reagents) under varying conditions (polar vs. nonpolar solvents).
    • Analyze products via GC-MS and 13^{13}C NMR to track regioselectivity.
  • Data Interpretation: Axial acetoxy groups increase steric hindrance, favoring equatorial attack. Electronic effects (e.g., electron-withdrawing acetoxy) may stabilize transition states in polar solvents .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Technique 1: NOESY NMR to confirm cis stereochemistry by observing spatial proximity between C1 and C4 protons.
  • Technique 2: X-ray crystallography for unambiguous determination of bond angles and torsional strain.
  • Case Study: In platinum(II) adducts of cis-1,4-diaminocyclohexane, IR spectroscopy (ν(N-H) ~3300 cm1^{-1}) and 195^{195}Pt NMR confirm ligand coordination modes .

Q. How can solvent polarity and temperature impact the conformational equilibrium of this compound?

Methodological Answer:

  • Experimental Protocol:
    • Perform variable-temperature 1^1H NMR in solvents of varying polarity (e.g., CDCl3 vs. DMSO-d6).
    • Calculate ΔG^\circ for chair flipping using coalescence temperatures.
  • Findings: Polar solvents stabilize dipolar acetoxy groups, shifting equilibrium toward equatorial conformers. ΔG^\circ values typically range 5–8 kcal/mol for similar disubstituted cyclohexanes .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Step 1: Replicate solubility tests using standardized protocols (e.g., OECD 105).
  • Step 2: Compare results across solvents (e.g., water, ethanol, hexane). Note that structural analogs like cis-1,4-diacetoxy-2-butene show low water solubility (~17 g/L) but high solubility in acetone .
  • Resolution: Discrepancies may arise from impurities (e.g., trans isomers) or uncalibrated analytical methods. Use HPLC with a chiral column to verify purity (>98%) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Protocol 1: Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact.
  • Protocol 2: Store in airtight containers at 2–8°C to prevent hydrolysis.
  • Emergency Measures: For skin contact, wash with soap/water immediately. For spills, neutralize with sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.